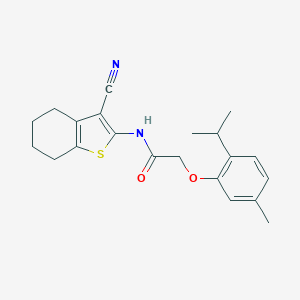![molecular formula C21H21BrN2O2 B376182 11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338426-69-0](/img/structure/B376182.png)
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a bromine atom and a hydroxyphenyl group, contributing to its distinct chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzodiazepine core: This step involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or bromine-containing reagents.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method ensures consistent quality and yield, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine ring, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Quinones and related compounds.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted benzodiazepines.
科学研究应用
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA_A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
相似化合物的比较
Similar Compounds
Phenazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Flubromazepam: A structural analog with a fluorine atom instead of a bromine atom.
Diazepam: A widely used benzodiazepine with a different substitution pattern.
Uniqueness
11-(5-bromo-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the bromine atom and the hydroxyphenyl group differentiates it from other benzodiazepines, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
属性
CAS 编号 |
338426-69-0 |
|---|---|
分子式 |
C21H21BrN2O2 |
分子量 |
413.3g/mol |
IUPAC 名称 |
6-(5-bromo-2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2)10-16-19(18(26)11-21)20(13-9-12(22)7-8-17(13)25)24-15-6-4-3-5-14(15)23-16/h3-9,20,23-25H,10-11H2,1-2H3 |
InChI 键 |
FYUBFNFERQTIQD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)Br)O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Bromophenyl)-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B376099.png)


![4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B376104.png)
![2-[(Z)-1-(4-bromophenyl)ethylideneamino]oxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B376105.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[(1-phenylethylidene)amino]oxy}acetamide](/img/structure/B376108.png)
![ethyl [2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B376109.png)
![5-(4,5-dibromo-2-furyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B376111.png)

![Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376117.png)
![2-[(4-Tert-butylbenzoyl)amino]-5-ethylthiophene-3-carboxylic acid](/img/structure/B376121.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B376122.png)
